molecular formula C13H22N2O B1430077 ({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine CAS No. 1447967-15-8

({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine

Cat. No. B1430077
CAS RN: 1447967-15-8
M. Wt: 222.33 g/mol
InChI Key: SGDBYKQHXJZWTI-UHFFFAOYSA-N
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Description

“({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine” is a chemical compound with the molecular formula C13H22N2O . It is a versatile material used in scientific research and can be applied in various studies due to its unique properties.

Scientific Research Applications

Piperidine Derivatives in Drug Design

Piperidine is a six-membered heterocycle with one nitrogen atom, which is a common scaffold in medicinal chemistry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The flexibility of the piperidine ring to be substituted makes it a valuable component in the design of molecules with potential therapeutic effects. For instance, piperidine derivatives have been explored for their analgesic, antimalarial, and antiviral properties.

Synthesis of Biologically Active Piperidines

The synthesis of biologically active piperidines is an important area of research due to their presence in many pharmaceutical agents . Recent advances in synthetic methods have allowed for the creation of various piperidine derivatives, including substituted piperidines and piperidinones. These compounds are then tested for biological activity, which can lead to the discovery of new drugs.

Piperidine-Based Catalysts

Piperidine derivatives can act as catalysts in chemical reactions. The introduction of the piperidine moiety into a catalytic system can enhance selectivity and yield in the synthesis of other complex organic molecules . This is particularly useful in the development of enantioselective synthesis, where the chirality of the piperidine derivative can influence the outcome of the reaction.

Furaneol® and Aroma Chemistry

The furyl component of the compound, specifically 2,5-dimethyl-3-furyl, is related to Furaneol®, a key flavor compound in many fruits . It is highly appreciated by the food industry for its attractive sensory properties. Research into the synthesis and application of Furaneol® and its derivatives is significant for the development of new flavors and fragrances.

Maillard Reaction and Food Chemistry

Furaneol® is also a product of the Maillard reaction, which is a form of non-enzymatic browning important in food chemistry . Understanding the role of furyl derivatives in the Maillard reaction can help in controlling the flavor profile of cooked foods and in the development of new food processing techniques.

Biosynthesis of Furanones

The biosynthesis of furanones, such as those related to the furyl group, is another area of interest. The elucidation of the biological pathways leading to these compounds can lead to the development of biotechnological processes for their production . This has implications not only in flavor chemistry but also in the sustainable production of these compounds.

Piperidine in Alkaloid Synthesis

Piperidine derivatives are also found in various alkaloids, which are naturally occurring compounds often with potent pharmacological effects . Research into the synthesis of piperidine-containing alkaloids can contribute to the discovery and development of new drugs derived from natural sources.

Advanced Organic Synthesis Techniques

Finally, the compound can be used in advanced organic synthesis techniques to create novel organic compounds. The combination of the piperidine and furyl groups allows for a broad substrate scope, which can lead to the discovery of new reactions and synthetic pathways .

properties

IUPAC Name

[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-10-7-13(11(2)16-10)9-15-5-3-12(8-14)4-6-15/h7,12H,3-6,8-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDBYKQHXJZWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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